Methyl 3-({[4-(methoxycarbonyl)phenyl]amino}sulfonyl)-4-(4-methylphenyl)thiophene-2-carboxylate
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Description
Methyl 3-({[4-(methoxycarbonyl)phenyl]amino}sulfonyl)-4-(4-methylphenyl)thiophene-2-carboxylate is a useful research compound. Its molecular formula is C21H19NO6S2 and its molecular weight is 445.5. The purity is usually 95%.
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Scientific Research Applications
Chemical Transformation and Synthesis Methyl 3-({[4-(methoxycarbonyl)phenyl]amino}sulfonyl)-4-(4-methylphenyl)thiophene-2-carboxylate demonstrates its utility in chemical transformations. For instance, in the study by Ukrainets et al. (2014), this compound was shown to undergo cyclization in the presence of bases, yielding 2-substituted anilides of 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-sulfonic acid, regardless of the base's strength. This finding underscores its potential for creating a variety of chemical structures (Ukrainets, Petrushova, Davidenko, & Grinevich, 2014).
Antibacterial Activity A study by Kim et al. (1984) on the synthesis and antibacterial activity of related compounds indicates the potential for this chemical to be involved in creating substances with significant medical applications. Although the study doesn't directly involve this compound, it provides insight into the broader chemical family's capabilities (Kim, Misco, Haynes, & Mcgregor, 1984).
Peroxisome Proliferator‐Activated Receptor (PPAR) β/δ Inverse Agonists A recent research led by Toth et al. (2016) explored the design and synthesis of PPAR β/δ inverse agonists, starting from a compound structurally related to this compound. This highlights the compound's relevance in developing novel pharmaceuticals targeting specific receptors (Toth et al., 2016).
Sultam Synthesis The work by Rassadin et al. (2009) delves into the synthesis of bicyclic sultams, utilizing materials structurally similar to this compound. This research contributes to the development of novel compounds with potential applications in medicinal chemistry (Rassadin, Tomashevskiy, Sokolov, Ringe, Magull, & Meijere, 2009).
Anti-Proliferative Activity In the field of cancer research, Thomas et al. (2017) studied the anti-proliferative activity of thiophene derivatives, related to this compound. This underscores the compound's potential in developing new cancer therapeutics (Thomas, Jecic, Vanstreels, van Berckelaer, Romagnoli, Dehaen, Liekens, & Balzarini, 2017).
properties
IUPAC Name |
methyl 3-[(4-methoxycarbonylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO6S2/c1-13-4-6-14(7-5-13)17-12-29-18(21(24)28-3)19(17)30(25,26)22-16-10-8-15(9-11-16)20(23)27-2/h4-12,22H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZQOUBLHHWNXCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=C2S(=O)(=O)NC3=CC=C(C=C3)C(=O)OC)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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